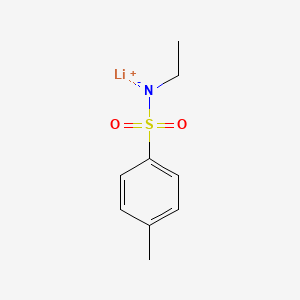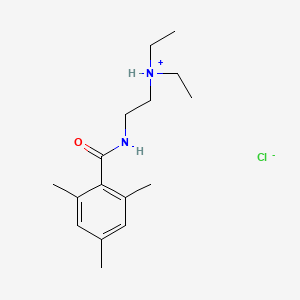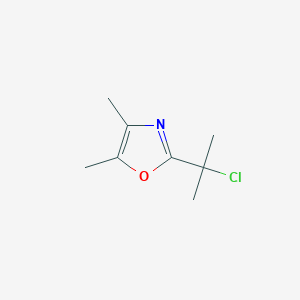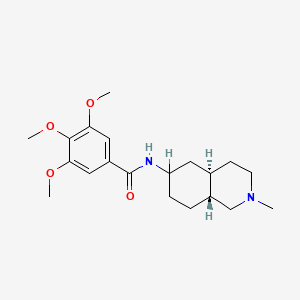![molecular formula C7H6N4O2S B13762347 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine CAS No. 56488-29-0](/img/structure/B13762347.png)
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylthio-1H-imidazole-4-carbaldehyde with hydrazine hydrate in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The sulfur atom may also play a role in modulating the compound’s activity by influencing its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities.
Imidazo[1,5-a]pyrimidines: Structural analogs with potential therapeutic applications.
Imidazo[1,5-a]pyridines: Versatile compounds with unique optical and biological properties.
Uniqueness
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine stands out due to its unique combination of sulfur and nitrogen atoms within the heterocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56488-29-0 |
|---|---|
Molecular Formula |
C7H6N4O2S |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
3-methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6N4O2S/c1-14-7-9-6(11(12)13)5-4-8-2-3-10(5)7/h2-4H,1H3 |
InChI Key |
BWRBVGWJITUUMA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C2N1C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


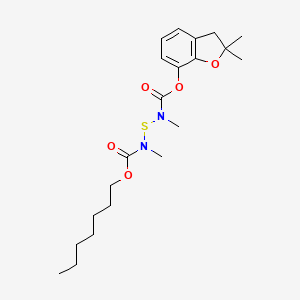

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
